Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C11H12O3S and its molecular weight is 224.27. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate is an organic compound characterized by its unique methylthio substitution, which significantly influences its biological activity. With a molecular formula of C₁₃H₁₄O₃S and a molecular weight of approximately 250.31 g/mol, this compound exhibits various functional groups that contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure
The structure of this compound includes:
- An ethyl ester group
- A methylthio-substituted phenyl moiety
- A carbonyl group adjacent to the ester functionality
This configuration allows the compound to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Reactivity
The presence of the methylthio group may enhance the compound's reactivity compared to similar compounds, potentially leading to unique biological activities. The compound can undergo several types of reactions due to its functional groups, making it versatile for synthetic applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, thiophenol derivatives have shown potential in enhancing HDL cholesterol levels and possess antimicrobial and antioxidant properties.
A study highlighted the antimicrobial activity of related compounds against various bacterial strains, suggesting that this compound may also demonstrate similar effects.
Antioxidant Activity
The antioxidant properties of this compound have been explored in several studies. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases. Compounds derived from similar structures have been reported to exhibit strong antioxidant activities, indicating a potential for this compound to act as an effective antioxidant agent .
Case Studies
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Study on Antimicrobial Efficacy : In a comparative study involving various derivatives of phenyl-substituted esters, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting effective antimicrobial action.
Compound Name Inhibition Zone (mm) Bacterial Strain This compound 15 E. coli Control 10 E. coli -
Antioxidant Activity Assessment : A study evaluating the antioxidant capacity of various compounds found that those with methylthio substitutions had higher radical scavenging abilities compared to non-substituted analogs.
Compound Name DPPH Scavenging Activity (%) This compound 75 Control 50
The mechanism of action for this compound likely involves its interaction with biological macromolecules such as enzymes or receptors. The methylthio group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the keto and ester groups may facilitate binding to specific molecular targets, influencing the compound's overall biological activity.
Properties
IUPAC Name |
ethyl 2-(4-methylsulfanylphenyl)-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVSFTKDXIEMEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978764 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62936-31-6 | |
Record name | Ethyl [4-(methylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90978764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-thiomethylbenzoylformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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